molecular formula C12H22N2O2 B1476893 (2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 2098079-00-4

(2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B1476893
CAS No.: 2098079-00-4
M. Wt: 226.32 g/mol
InChI Key: QPIDQJWPHDGWEK-UHFFFAOYSA-N
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Description

(2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 2098124-12-8) is a chemical reagent featuring a bis-pyrrolidine core and is designed for research and development applications. This compound is built around the pyrrolidine scaffold, a saturated nitrogen heterocycle widely recognized in medicinal chemistry for its three-dimensional coverage and ability to improve the physicochemical properties of drug candidates . The scaffold's sp 3 -hybridization and non-planarity contribute to greater molecular complexity and can positively influence solubility and other ADME parameters, making it a valuable template in the design of bioactive molecules . The specific integration of a pyrrolidine moiety linked to an ethoxymethyl-substituted pyrrolidine places this compound in a relevant chemical space for neuroscience and pharmacology research. Compounds based on the cis-pyrrolidine pharmacophore have been investigated as selective inhibitors of neuronal nitric oxide synthase (nNOS), a key target in the development of potential therapeutics for neurodegenerative diseases such as Parkinson's and Alzheimer's . Furthermore, recent advanced drug discovery efforts have utilized similar substituted pyrrolidine scaffolds in the development of dual-target ligands, such as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists, for innovative approaches to pain management with reduced addictive liability . With a molecular weight of 212.29 g/mol and a molecular formula of C 11 H 20 N 2 O 2 , this reagent serves as a versatile building block for researchers synthesizing and evaluating novel compounds for various biological targets . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[2-(ethoxymethyl)pyrrolidin-1-yl]-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-2-16-9-11-4-3-7-14(11)12(15)10-5-6-13-8-10/h10-11,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIDQJWPHDGWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1C(=O)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • Commercially available pyrrolidine derivatives serve as the base substrates.
  • Ethoxymethyl chloride (or related ethoxymethylating agents) is used to introduce the ethoxymethyl group selectively on the pyrrolidin-1-yl moiety.
  • Appropriate acylating agents or activated carbonyl compounds facilitate the formation of the methanone bridge.

Stepwise Synthesis

Step Reaction Description Reagents and Conditions Notes
1 Ethoxymethylation of pyrrolidine Pyrrolidine + Ethoxymethyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C Selective alkylation on nitrogen; control temperature to avoid over-alkylation
2 Preparation of pyrrolidin-3-yl ketone intermediate Pyrrolidin-3-yl derivative + acid chloride or activated ester Use mild conditions to preserve ring integrity
3 Coupling to form methanone linkage Ethoxymethyl-pyrrolidine intermediate + pyrrolidin-3-yl ketone, base or catalyst Optimize solvent polarity and temperature for best yield

Alternative Synthetic Routes

  • Direct acylation of ethoxymethylated pyrrolidine with pyrrolidin-3-yl carbonyl chloride.
  • Use of coupling reagents such as carbodiimides or mixed anhydrides to facilitate amide bond formation.
  • Reductive amination strategies employing formaldehyde sources for ethoxymethyl group installation followed by ketone formation.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Yield/Purity
Temperature 0–25°C (alkylation), ambient to reflux (coupling) Lower temperatures favor selective alkylation; elevated temperatures improve coupling efficiency
Solvent Dichloromethane, tetrahydrofuran, acetonitrile Solvent polarity affects reaction rate and selectivity
Base Triethylamine, diisopropylethylamine Neutralizes HCl byproduct, prevents side reactions
Reaction Time 1–24 hours depending on step Longer times may increase yield but risk side reactions

Research Findings and Yield Data

While specific yield data for (2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone are limited, analogous compounds with similar synthetic pathways report:

Compound Analog Yield (%) Purity (%) Reference Notes
(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone 65–80 >95 Ethoxymethylation and coupling optimized for high purity
Pyrrolidinyl ketones via acylation 50–75 90–98 Mild acylation conditions critical to maintain ring integrity

Analytical and Purification Techniques

  • Purification: Column chromatography, recrystallization, and preparative HPLC are employed to isolate the target compound with high purity.
  • Characterization: NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm structure and functional group integrity.
  • Quality Control: HPLC purity analysis and melting point determination ensure batch consistency.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Ethoxymethylation followed by acylation Pyrrolidine, ethoxymethyl chloride, acid chloride 0–25°C alkylation; ambient coupling High selectivity, modular Requires careful temperature control
Direct coupling with activated esters Ethoxymethyl-pyrrolidine, activated ester Room temperature to reflux Simplified steps Possible side reactions if not controlled
Reductive amination approach Pyrrolidine, formaldehyde source, reducing agent Mild conditions Efficient ethoxymethyl introduction Additional purification steps

Chemical Reactions Analysis

Types of Reactions

(2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methanone group to a methylene group.

    Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce methylene derivatives.

Scientific Research Applications

(2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Pyrrolidine Ring

  • (S)-(4,4'-Dimethoxybiphenyl-3-yl)(2-(methoxymethyl)pyrrolidin-1-yl)methanone (CAS: 928118-70-1) Structure: Differs by replacing the ethoxymethyl group with a methoxymethyl substituent and attaching a 4,4'-dimethoxybiphenyl group. The biphenyl moiety enhances π-π stacking interactions, making it more suited for kinase inhibition or GPCR modulation . Molecular Weight: 355.434 g/mol (C21H25NO4), significantly higher than the target compound due to the biphenyl group .
  • (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS: 1242887-47-3) Structure: Features a 3-methylpyridin-4-yl substituent on the pyrrolidine ring and a phenyl-methanone group. Impact: The pyridine ring introduces hydrogen-bonding capability and aromaticity, favoring interactions with enzymes like cytochrome P450. The phenyl group may enhance blood-brain barrier penetration compared to pyrrolidin-3-yl . Molecular Weight: 266.34 g/mol (C17H18N2O), lighter than the target compound due to the absence of ethoxymethyl .

Functional Group Variations

  • (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone (CAS: 1090388-79-6) Structure: Replaces the ethoxymethyl-pyrrolidine with a bromopyridine group. The pyridine ring enhances solubility in polar solvents compared to ethoxymethyl . Applications: Likely used in Suzuki-Miyaura couplings for drug discovery .
  • (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS: 145736-65-8) Structure: Incorporates a hydroxyl group on the pyrrolidine ring and a thiophene substituent. Impact: The hydroxyl group enables hydrogen bonding with biological targets (e.g., proteases), while the thiophene enhances metabolic stability compared to ethoxymethyl . Molecular Weight: Not explicitly stated, but estimated at ~265 g/mol (C11H16N2O2S), lower than the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C12H22N2O2 ~238.32 (estimated) Ethoxymethyl, pyrrolidin-3-yl CNS-targeted drug discovery
(S)-(4,4'-Dimethoxybiphenyl-3-yl) analog C21H25NO4 355.434 Methoxymethyl, biphenyl Kinase inhibition
(5-Bromopyridin-3-yl) analog C10H11BrN2O 267.11 Bromopyridine Cross-coupling intermediate
(R)-(3-Hydroxypyrrolidin-1-yl) analog C11H16N2O2S ~265 Hydroxyl, thiophene Protease inhibition

Key Research Findings

  • Metabolic Stability : Ethoxymethyl groups, as in the target compound, are less prone to oxidative metabolism than methoxymethyl analogs, as evidenced by studies on similar pyrrolidine derivatives .
  • Solubility : Pyrrolidin-3-yl substitution improves aqueous solubility compared to phenyl or biphenyl groups, critical for oral bioavailability .
  • Synthetic Utility : Bromine or pyridine substituents (e.g., in CAS 1090388-79-6) enable diversification via palladium-catalyzed reactions, unlike the ethoxymethyl group .

Biological Activity

The compound (2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone , also known as a pyrrolidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N2OC_{10}H_{18}N_2O with a molecular weight of approximately 182.26 g/mol. The structure features two pyrrolidine rings, which are known to participate in various biochemical interactions.

1. Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrrolidine have shown efficacy against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

2. Enzyme Interaction

The ethoxymethyl group in the compound enhances its ability to interact with enzymes. It has been suggested that such compounds can act as enzyme inhibitors or activators, impacting metabolic pathways and cellular signaling. For example, the pyrrolidine moiety may engage in hydrogen bonding with active sites of enzymes, influencing their catalytic activity.

3. Neuropharmacological Effects

Pyrrolidine derivatives are also being explored for their neuropharmacological properties. They may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation can lead to potential applications in treating neurological disorders such as depression and anxiety .

Table 1: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against various pathogens
Enzyme InhibitionModulation of enzyme activity
NeuropharmacologicalPotential treatment for neurological disorders

Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of pyrrolidine derivatives found that certain compounds exhibited notable activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Case Study: Neuropharmacological Potential
Another investigation into the neuropharmacological effects of similar pyrrolidine compounds indicated that they could enhance serotonin levels in synaptic clefts, suggesting a potential application in treating mood disorders. The study utilized animal models to demonstrate changes in behavior consistent with increased serotonin activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 2
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(2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

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